6beta-Hydroxy-ethinylestradiol
Overview
Description
6beta-Hydroxy-ethinylestradiol is a synthetic estrogen derivative of ethinylestradiol. It is known for its higher potency compared to ethinylestradiol, making it a more effective compound in various applications. This compound is commonly used in oral contraceptives and has been studied for its potential therapeutic and toxic effects, as well as its impact on the environment.
Mechanism of Action
Target of Action
6beta-Hydroxy-ethinylestradiol, also known as 6beta-Hydroxy Ethynyl Estradiol, is a derivative of ethinylestradiol (EE), a synthetic estrogen . The primary targets of EE are estrogen receptors, which play a crucial role in the development and maintenance of the female reproductive system .
Mode of Action
EE decreases luteinizing hormone to reduce endometrial vascularization and inhibits gonadotrophic hormone to prevent ovulation . As a derivative of EE, this compound likely shares a similar mode of action. It binds to estrogen receptors, leading to a series of cellular and molecular changes .
Biochemical Pathways
The binding of this compound to estrogen receptors triggers a cascade of biochemical reactions. The activated receptor enters the nucleus of the target cell, regulating gene transcription and the formation of messenger RNA . This process affects various metabolic pathways and physiological functions .
Pharmacokinetics
The pharmacokinetics of EE, which this compound is likely to share, involve absorption, distribution, metabolism, and excretion (ADME). A 30µg oral dose of EE reaches a Cmax of 74.1±35.6pg/mL, with a Tmax of 1.5±0.5h, and an AUC of 487.4±166.6pg*h/mL . It has a long duration of action as it is taken once daily .
Result of Action
The binding of this compound to estrogen receptors results in various molecular and cellular effects. These include a decrease in endometrial vascularization and prevention of ovulation . It can also cause changes in gene expression, leading to alterations in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as endocrine-disrupting compounds, can affect its activity . Furthermore, the compound’s action can be influenced by the physiological state of the organism, including hormonal levels and overall health status .
Biochemical Analysis
Cellular Effects
It is known that ethinylestradiol, a related compound, can have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that related compounds can have changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and could potentially have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and could potentially have effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy-ethinylestradiol involves the hydroxylation of ethinylestradiol. This process typically requires specific catalysts and controlled reaction conditions to achieve the desired product. The hydroxylation can be performed using various oxidizing agents under controlled temperature and pressure conditions to ensure the selective formation of the 6beta-hydroxy derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency catalysts and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 6beta-Hydroxy-ethinylestradiol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dihydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
6beta-Hydroxy-ethinylestradiol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic estrogens and their derivatives.
Biology: The compound is used to investigate the effects of synthetic estrogens on cellular processes and hormone regulation.
Medicine: It is studied for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: The compound is used in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Ethinylestradiol: A synthetic estrogen used widely in contraceptives.
Estradiol: A natural estrogen with lower bioavailability compared to ethinylestradiol.
Mestranol: Another synthetic estrogen used in contraceptives.
Uniqueness: 6beta-Hydroxy-ethinylestradiol is unique due to its higher potency and specific hydroxylation at the 6beta position, which enhances its biological activity and stability compared to other synthetic estrogens.
Properties
IUPAC Name |
(6R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBUZQAUNLRYCT-ZPNQOMQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@H](C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204867 | |
Record name | 6beta-Hydroxy-ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56324-28-8 | |
Record name | 6beta-Hydroxy-ethinylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056324288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Hydroxy-ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6β-Hydroxy Ethynyl Estradiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.BETA.-HYDROXY-ETHINYLESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1W6D0O0CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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